molecular formula C15H25N B167126 3,5-DI-Tert-butyl-benzylamine CAS No. 139693-30-4

3,5-DI-Tert-butyl-benzylamine

Cat. No. B167126
M. Wt: 219.37 g/mol
InChI Key: NATQQALKFOXQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-di-tert-butyl-benzylamine, also known as DTBBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This organic compound has been synthesized using a variety of methods and has been studied for its potential applications in various fields, including medicine, material science, and catalysis. In

Mechanism Of Action

The mechanism of action of 3,5-DI-Tert-butyl-benzylamine is not fully understood. However, it has been reported to act as a selective monoamine oxidase-B (MAO-B) inhibitor. MAO-B is an enzyme that plays a role in the breakdown of dopamine in the brain. Inhibition of MAO-B can lead to an increase in dopamine levels, which may have therapeutic effects in the treatment of neurodegenerative diseases.

Biochemical And Physiological Effects

3,5-DI-Tert-butyl-benzylamine has been reported to have antioxidant and anti-inflammatory effects. It has also been reported to have neuroprotective effects and to improve cognitive function in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of 3,5-DI-Tert-butyl-benzylamine.

Advantages And Limitations For Lab Experiments

3,5-DI-Tert-butyl-benzylamine has several advantages for lab experiments, including its high purity and stability. However, its high cost and limited availability may limit its use in some experiments. In addition, the potential toxicity of 3,5-DI-Tert-butyl-benzylamine should be considered when handling and using this compound.

Future Directions

There are several future directions for the study of 3,5-DI-Tert-butyl-benzylamine. One direction is the further exploration of its potential use as a drug delivery agent for the treatment of neurodegenerative diseases. Another direction is the synthesis and study of 3,5-DI-Tert-butyl-benzylamine-based metal-organic frameworks for various applications, including catalysis and drug delivery. The development of new synthesis methods for 3,5-DI-Tert-butyl-benzylamine and its derivatives is also an area of interest for future research.
Conclusion:
In conclusion, 3,5-DI-Tert-butyl-benzylamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in various fields, including medicine and material science, make it an important compound for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,5-DI-Tert-butyl-benzylamine have been discussed in this paper.

Scientific Research Applications

3,5-DI-Tert-butyl-benzylamine has been studied for its potential applications in various fields of scientific research. In material science, 3,5-DI-Tert-butyl-benzylamine has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). These MOFs have shown promising results in gas storage and separation, catalysis, and drug delivery. In the field of medicine, 3,5-DI-Tert-butyl-benzylamine has been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. 3,5-DI-Tert-butyl-benzylamine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

CAS RN

139693-30-4

Product Name

3,5-DI-Tert-butyl-benzylamine

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

(3,5-ditert-butylphenyl)methanamine

InChI

InChI=1S/C15H25N/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,10,16H2,1-6H3

InChI Key

NATQQALKFOXQQB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)CN)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CN)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3,5-di-tert-butylbenzonitrile (863 mg, 4.02 mmol) in dry THF (10 mL) at 0° C. was added lithium aluminum hydride (304 mg, 8.0 mmol) in one portion. The reaction mixture was allowed to warm to rt for 2 h, whereupon the reaction was quenched (0.2 mL water, followed by 0.2 mL 15% potassium hydroxide solution and 0.6 mL water). The reaction mixture was stirred at rt for 1 h, then filtered through diatomaceous earth (CH2Cl2 elution). The filtrate was then concentrated and used in the next reaction without further purification: 1H NMR (300 MHz, CDCl3) δ 7.33 (s, 1H), 7.16 (d, J=1.8 Hz, 2H), 3.86 (s, 2H), 1.33 (s, 18H); mass spec (CI): 203.2 (M−NH2).
Quantity
863 mg
Type
reactant
Reaction Step One
Quantity
304 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.